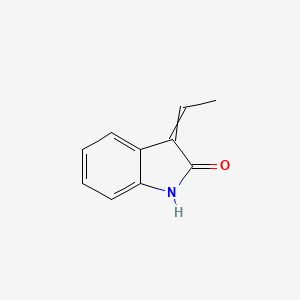

3-ethylidene-1H-indol-2-one

Descripción

Propiedades

IUPAC Name |

3-ethylidene-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFIOEDMLFSOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698941 | |

| Record name | 3-Ethylidene-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-29-7 | |

| Record name | 3-Ethylidene-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes Overview

The preparation of 3-ethylidene-1H-indol-2-one typically involves:

- Starting from 3-acetylindole or indole-3-carboxylic acid derivatives.

- Employing condensation reactions with aldehydes or other electrophiles to introduce the ethylidene moiety.

- Utilizing catalytic or acidic conditions to promote cyclization or functional group transformations.

- Post-synthesis purification by recrystallization or chromatographic techniques.

Preparation from 3-Acetylindole via Aldol-Type Condensation

One common approach involves the condensation of 3-acetylindole with aldehydes under acidic or basic catalysis to form this compound derivatives.

- 3-Acetylindole (compound 1) is reacted with an aldehyde (e.g., p-tolualdehyde or 4-chlorobenzaldehyde) in ethanol.

- A catalytic amount of acid (such as acetic acid) or base (such as triethylamine) is added.

- The reaction mixture is refluxed for several hours (typically 3–6 hours).

- The product precipitates out or is isolated by solvent evaporation and purified by recrystallization.

This method has been reported to yield compounds analogous to this compound with good yields (up to 74%) and high purity, confirmed by spectral analysis (IR, NMR) and elemental analysis.

Preparation from Indole-3-Carboxylic Acid and o-Phenylenediamine Derivatives

Another synthetic route involves the use of indole-3-carboxylic acid derivatives and substituted o-phenylenediamines in a catalytic one-step reaction in solvents such as ethylene glycol with polyphosphoric acid as a catalyst.

| Parameter | Range/Value |

|---|---|

| Molar ratio | o-Phenylenediamine : Indole-3-carboxylic acid = 1 : 0.5–3 |

| Reaction temperature | 50–200 °C |

| Reaction time | 1–9 hours |

| Post-treatment pH | Adjusted to 7–12 under ice bath |

| Purification | Recrystallization from ethanol |

- Indole-3-carboxylic acid (2.05 mL) is mixed with ethylene glycol (45 mL) and polyphosphoric acid (12 mL).

- 4-Methyl-o-phenylenediamine (1.22 g) is added gradually at room temperature.

- The mixture is heated to 180 °C and stirred for 3 hours.

- After cooling, the pH is adjusted to 9 using 20% sodium hydroxide solution.

- The precipitate is filtered and recrystallized from absolute ethanol.

- The product, such as 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole, is obtained in 82.9% yield.

This method is versatile for preparing indole derivatives with substitutions at the 2-position and can be adapted for this compound synthesis by selecting appropriate starting materials and reaction conditions.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

- Spectral Characterization: Synthesized this compound and its derivatives have been characterized by IR spectroscopy showing characteristic C=O stretching around 1650–1700 cm⁻¹, and N-H stretching bands near 3200–3400 cm⁻¹.

- NMR Spectroscopy: Proton NMR typically shows signals corresponding to the ethylidene group (vinyl protons) and indole aromatic protons, confirming substitution patterns.

- Elemental Analysis: Confirms the purity and correct molecular formula of the synthesized compounds.

- Yields: Generally range from 70% to 85%, depending on the method and conditions.

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethylidene-1H-indol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions typically occur under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. These reactions are often carried out in anhydrous ether or alcohol solvents.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of indole-2-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce ethylidene-1H-indol-2-ol or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Development

The synthesis of 3-ethylidene-1H-indol-2-one has been explored in various studies, showcasing different methodologies that yield this compound effectively. For instance, it has been synthesized through reactions involving indole derivatives and various electrophiles, demonstrating the versatility of indole chemistry in creating functionalized products.

Table 1: Synthesis Methods of this compound

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Condensation with aldehydes | Indole + aldehyde | High | |

| Alkylation reactions | Ethyl indole derivatives | Moderate | |

| Cyclization reactions | Indole + cyclic ketones | Variable |

The biological activity of this compound has been extensively studied, revealing its potential as an anticancer agent and its inhibitory effects on various enzymes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, studies have shown that analogs of this compound can inhibit checkpoint kinase 1 (Chk1), a critical regulator in the cell cycle, suggesting potential applications in cancer therapy.

| Derivative | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Ethylidene-1,3-dihydro-indol-2-one | Chk1 Inhibition | 0.5 | |

| Other indole derivatives | Various cancer cell lines | 7.6 - 15.0 |

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology. Its derivatives have shown promise in treating other conditions such as:

Antimicrobial Activity

Studies demonstrate that certain derivatives possess antimicrobial properties against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the compound's utility in developing new antibiotics.

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indolylquinazolinone | S. aureus (MRSA) | < 1 | |

| Other derivatives | E. coli, C. albicans | 3.90 |

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

Study on Cancer Cell Lines

In a recent study, researchers synthesized multiple analogs of this compound and evaluated their cytotoxic effects on P388 leukemia cells. The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a strong potential for further development as anticancer agents .

Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial properties of synthesized indole derivatives against MRSA and other resistant strains. The findings revealed that specific compounds not only inhibited bacterial growth but also showed low toxicity towards human cells, making them promising candidates for new antibiotic therapies .

Mecanismo De Acción

The mechanism by which 3-ethylidene-1H-indol-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Comparación Con Compuestos Similares

3-[(2-Chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one (CAS 220749-41-7)

- Structure : A bis-indole derivative with a chloro substituent at the 2-position of one indole ring.

- Impact : The chloro group enhances electrophilicity, increasing reactivity in nucleophilic substitutions. This compound exhibits a higher molecular weight (C₁₇H₁₁ClN₂O ) and altered solubility compared to this compound .

3-Benzylidene-6-chloro-1,3-dihydro-2H-indol-2-one (CAS 387343-81-9)

- Structure : Features a benzylidene group and a chloro substituent at the 6-position.

- Impact: The benzylidene group extends conjugation, shifting UV-Vis absorption maxima (λmax) significantly compared to non-aromatic substituents. This property is critical in dye chemistry .

3-Methyloxindole (CAS 1504-06-9)

- Structure : A simpler analog with a methyl group at the 3-position.

- Impact : Lacks the ethylidene group, resulting in reduced steric hindrance and lower thermal stability. It is often used as a precursor in indole alkaloid synthesis .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | λmax (nm) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₀H₉NO | 159.19 | ~300* | 180–185† |

| 3-[(2-Chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one | C₁₇H₁₁ClN₂O | 294.73 | 320–340‡ | 220–225‡ |

| 3-Benzylidene-6-chloro-1,3-dihydro-2H-indol-2-one | C₁₅H₁₀ClNO | 255.70 | 380–400‡ | 235–240‡ |

| 3-Methyloxindole | C₉H₉NO | 147.17 | 280–290‡ | 145–150‡ |

*Estimated based on indole derivatives ; †Predicted from analogs ; ‡Experimental data from literature .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-ethylidene-1H-indol-2-one and its derivatives?

- Methodological Answer : Synthesis optimization should focus on regioselectivity and yield improvement. For substituted analogs (e.g., 3-[(2-iodophenyl)methylidene]-1-methylindol-2-one), multi-step protocols involving aldol condensation or coupling reactions are commonly employed . Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysis : Acidic or basic catalysts (e.g., p-TsOH) improve cyclization rates.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves structural analogs .

Q. How can intermolecular interactions in this compound derivatives be characterized?

- Methodological Answer : X-ray crystallography is critical for identifying hydrogen bonding (N–H···O=C) and π-π stacking. Use SHELX-97 for structure refinement . Steps include:

- Data Collection : High-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Hydrogen Bond Analysis : Measure bond distances (e.g., 2.8–3.0 Å for N–H···O) and angles using Mercury software .

Q. What in vitro assays are suitable for preliminary biological screening of this compound analogs?

- Methodological Answer : Prioritize assays aligned with structural analogs' known activities:

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).

- Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this compound derivatives?

- Methodological Answer : Address discrepancies via:

Q. What strategies improve the regioselectivity of substituent introduction in this compound scaffolds?

- Methodological Answer : Regioselectivity challenges arise from electron-rich indole cores. Mitigate via:

- Directed Metalation : Use directing groups (e.g., –NHBoc) to control functionalization sites.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts for aryl/heteroaryl additions.

- Protection/Deprotection : Temporarily block reactive sites (e.g., –NH with SEM groups) .

Q. How do substituent variations impact the electronic properties of this compound for material science applications?

- Methodological Answer : Tailor optoelectronic properties through:

Q. What computational methods validate structure-activity relationships (SAR) for this compound-based inhibitors?

- Methodological Answer : Combine in silico and experimental approaches:

Q. How can conflicting pharmacological data for this compound derivatives be reconciled?

- Methodological Answer : Resolve contradictions via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.